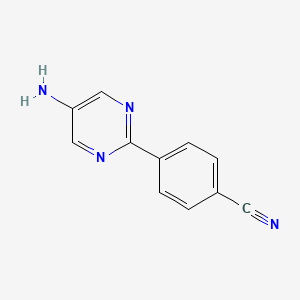

4-(5-aminopyrimidin-2-yl)benzonitrile

説明

4-(5-aminopyrimidin-2-yl)benzonitrile is a compound belonging to the class of pyrimidines. It has been studied extensively for its potential in medicinal chemistry, specifically in oncology. This compound is known for its ability to inhibit certain kinases, leading to the suppression of cell growth.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-aminopyrimidin-2-yl)benzonitrile typically involves the nucleophilic substitution reaction of 4-chloropyrimidine with 4-aminobenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using microwave-assisted synthesis. This method significantly reduces the reaction time and increases the yield. The reaction conditions involve the use of less toxic organic reagents and low boiling solvents, making the process more environmentally friendly .

化学反応の分析

Types of Reactions

4-(5-aminopyrimidin-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amine derivatives.

Substitution: The pyrimidine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amine derivatives of this compound.

Substitution: Halogenated derivatives of this compound.

科学的研究の応用

4-(5-aminopyrimidin-2-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an inhibitor of specific kinases involved in cell signaling pathways.

Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit cell growth.

Industry: Used in the development of new materials with specific properties.

作用機序

The mechanism of action of 4-(5-aminopyrimidin-2-yl)benzonitrile involves the inhibition of specific kinases. These kinases are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, this compound can suppress cell growth and induce apoptosis in cancer cells.

類似化合物との比較

Similar Compounds

- 4-(4-chloropyrimidin-2-yl)benzonitrile

- 4-(4-methoxypyrimidin-2-yl)benzonitrile

- 4-(4-fluoropyrimidin-2-yl)benzonitrile

Uniqueness

4-(5-aminopyrimidin-2-yl)benzonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activity. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry, particularly in the development of cancer therapies.

生物活性

4-(5-Aminopyrimidin-2-yl)benzonitrile (CAS Number: 344334-37-8) is a compound of significant interest in medicinal chemistry due to its unique structural features, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an amino group and a benzonitrile moiety. This specific substitution pattern is crucial for its interaction with biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer activity across several cancer cell lines. For instance, it has shown effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism involves the inhibition of specific kinases associated with cancer progression.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.0091 | EGFR-TK inhibition |

| MDA-MB-231 | 0.028 | Inhibition of VEGF/KDR signaling |

| HT1080 (Fibrosarcoma) | 0.003 | Induction of apoptosis via caspase activation |

This table summarizes the potency of this compound against various cancer cell lines, highlighting its potential as a therapeutic agent.

The compound primarily acts by inhibiting key enzymes involved in cancer cell proliferation and survival. Specifically, it targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced tumor growth and enhanced apoptosis in malignant cells.

Case Studies

Several studies have documented the efficacy and safety profile of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value in the nanomolar range. The compound also exhibited low toxicity towards normal cells, suggesting a favorable therapeutic index .

- In Vivo Analysis : In animal models, administration of this compound led to marked tumor regression without significant adverse effects, indicating its potential for further clinical development .

- Multidrug Resistance Modulation : Another study highlighted its ability to reverse multidrug resistance in cancer cells by modulating ATP-binding cassette (ABC) transporters, which is critical for enhancing the efficacy of existing chemotherapeutics .

特性

IUPAC Name |

4-(5-aminopyrimidin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-5-8-1-3-9(4-2-8)11-14-6-10(13)7-15-11/h1-4,6-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHYODFJXMGYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346131 | |

| Record name | 5-Amino-2-(4-cyanophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344334-37-8 | |

| Record name | 5-Amino-2-(4-cyanophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。